molecular formula C10H14ClNO3S4 B2565190 5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide CAS No. 2415631-35-3

5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2565190
CAS No.: 2415631-35-3
M. Wt: 359.92
InChI Key: WXFIDPITTGAICB-UHFFFAOYSA-N
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Description

5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a chlorine atom, and a dithiepan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach includes:

    Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Formation of the dithiepan ring: This step involves the cyclization of a suitable dithiol precursor under oxidative conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under suitable conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like sodium methoxide or thiourea can be used under basic conditions.

Major Products

The major products formed from these reactions include:

  • Oxidized derivatives with ketone or carboxylic acid functionalities.
  • Reduced amine derivatives.
  • Substituted thiophene derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism by which 5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-thiophenesulfonamide: Lacks the dithiepan ring and hydroxyl group.

    N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide: Lacks the chlorine atom.

    5-Chloro-N-methylthiophene-2-sulfonamide: Lacks the dithiepan ring and hydroxyl group.

Uniqueness

5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide is unique due to the presence of both the dithiepan ring and the sulfonamide group, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide is a complex organic compound characterized by its unique structural features, including a thiophene ring and a sulfonamide group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H19ClN2O4S2C_{15}H_{19}ClN_{2}O_{4}S_{2}, with a molecular weight of 390.9 g/mol. The compound features a chlorine atom, a sulfonamide group, and a hydroxyl-substituted dithiepan ring, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₉ClN₂O₄S₂
Molecular Weight390.9 g/mol
Chemical StructureChemical Structure

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : Interaction with cellular receptors could alter their activity and downstream signaling pathways.
  • DNA/RNA Interaction : Potential binding to nucleic acids may affect gene expression and protein synthesis.

Antimicrobial Properties

Research has indicated that sulfonamides exhibit significant antimicrobial activity. A study focused on the antimicrobial efficacy of sulfonamides similar to our compound demonstrated effectiveness against various strains of bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) .

The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:

CompoundMIC (μmol/L)
5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]}phenyl}-2-hydroxybenzamide15.62 - 31.25
4-Amino-N-(thiazol-2-yl)benzenesulfonamide1 - 4

These findings suggest that similar structural features in our compound could confer comparable antimicrobial properties.

Case Studies

  • Study on Antimicrobial Activity : A series of sulfonamide derivatives were synthesized and evaluated for their activity against Gram-positive and Gram-negative bacteria, fungi, and Mycobacterium species . The results indicated that compounds with the sulfonamide moiety showed promising antibacterial effects.
  • Therapeutic Applications : The unique combination of the dithiepan ring and the sulfonamide group suggests potential applications in drug development, particularly in targeting resistant bacterial strains.

Properties

IUPAC Name

5-chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO3S4/c11-8-1-2-9(18-8)19(14,15)12-5-10(13)6-16-3-4-17-7-10/h1-2,12-13H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFIDPITTGAICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNS(=O)(=O)C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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